molecular formula C28H39NO6 B158021 9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER CAS No. 57790-52-0

9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER

Cat. No. B158021
CAS RN: 57790-52-0
M. Wt: 485.6 g/mol
InChI Key: CNFZDRIMILJQQC-WLGUUIINSA-N
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Description

PGE2 p-acetamidophenyl ester is a crystalline derivative of PGE2. PGE2 is one of the primary COX products of arachidonic acid and one of the most widely investigated prostaglandins. Its activity influences inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation. The effects of PGE2 are transduced by at least four distinct receptors designated EP1, EP2, EP3, and EP4. Affinity constants (Kd) of PGE2 for these receptors range from 1-10 nM depending on the receptor subtype and tissue.

Scientific Research Applications

Activation of Peroxisome Proliferator-Activated Receptor-gamma

  • Research Focus: Investigation into the activation of peroxisome proliferator-activated receptor-gamma (PPARgamma) by metabolites formed from prostaglandin D(2).
  • Key Finding: Novel PPARgamma ligands and activators, including 9-hydroxy-11-oxo-, (5Z,9alpha,12E,14Z)-Prosta-5,12,14-trien-1-oic acid (15-deoxy-delta(12,14)-PGD(2)), were identified as products of prostaglandin D(2) conversion. These compounds are being studied for their biological significance (Söderström et al., 2003).

Functional Pharmacology of Human Prostanoid Receptors

  • Research Focus: Analyzing the agonist fingerprints for recombinant human prostanoid EP2 and EP4 receptors.
  • Key Finding: The study provided a systematic characterization of endogenous prostaglandins' potencies at prostanoid EP2 and EP4 receptors. This research aids in distinguishing pharmacological responses mediated by these receptors (Wilson et al., 2004).

Mimicry of Prostaglandin Endoperoxides

  • Research Focus: The 9,11-azo-prostanoid as a biochemical mimic of prostaglandin endoperoxides.
  • Key Finding: The azo analog of the compound showed significant activity in stimulating muscle contraction and platelet aggregation, indicating its potential as a useful tool in the study of prostaglandin endoperoxides (Corey et al., 1975).

Identification in Marine Organisms

  • Research Focus: Discovery of prostaglandins in the gorgonian Plexaura homomalla.
  • Key Finding: Identified the presence of various prostaglandin derivatives, including 11α, (15R)-dihydroxy-9-oxo-prost-5,13-dienoic acid, in marine organisms, highlighting the diverse natural sources of these compounds (Light & Samuelsson, 1972).

Chemical Synthesis Studies

  • Research Focus: Various studies have been conducted on the synthesis of related compounds and their derivatives.
  • Key Finding: These studies contribute to the understanding of the chemical properties and potential applications of related prostaglandin compounds in various fields, including medicinal chemistry and biological research. Examples include studies on steroidal spirolactones (Weier & Hofmann, 1975) and diterpenic acids (Barrero et al., 2004).

properties

IUPAC Name

(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO6/c1-3-4-7-10-22(31)15-18-25-24(26(32)19-27(25)33)11-8-5-6-9-12-28(34)35-23-16-13-21(14-17-23)29-20(2)30/h5,8,13-18,22,24-25,27,31,33H,3-4,6-7,9-12,19H2,1-2H3,(H,29,30)/b8-5-,18-15+/t22-,24+,25+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFZDRIMILJQQC-WLGUUIINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER
Reactant of Route 2
9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER
Reactant of Route 3
9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER
Reactant of Route 4
9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER
Reactant of Route 5
9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER
Reactant of Route 6
9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER

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